N-[2-(2,6-dimethylphenoxy)ethyl]-4-(1H-indol-3-yl)butanamide
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Overview
Description
N-[2-(2,6-dimethylphenoxy)ethyl]-4-(1H-indol-3-yl)butanamide is a synthetic compound that combines an indole moiety with a phenoxyethyl group. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-dimethylphenoxy)ethyl]-4-(1H-indol-3-yl)butanamide typically involves the coupling of an indole derivative with a phenoxyethylamine. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Reactants: Indole derivative, phenoxyethylamine
Catalyst: DCC
Solvent: Dichloromethane (DCM)
Temperature: Room temperature to 40°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,6-dimethylphenoxy)ethyl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The amide bond can be reduced to form corresponding amines.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the amide bond can produce primary amines.
Scientific Research Applications
N-[2-(2,6-dimethylphenoxy)ethyl]-4-(1H-indol-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,6-dimethylphenoxy)ethyl]-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The phenoxyethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
2-(acetylamino)-N-[2-(2,6-dimethylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide: A related compound with an acetylamino group.
Uniqueness
N-[2-(2,6-dimethylphenoxy)ethyl]-4-(1H-indol-3-yl)butanamide is unique due to its specific combination of an indole moiety and a phenoxyethyl group. This structure may confer distinct biological activities and physicochemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H26N2O2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)ethyl]-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C22H26N2O2/c1-16-7-5-8-17(2)22(16)26-14-13-23-21(25)12-6-9-18-15-24-20-11-4-3-10-19(18)20/h3-5,7-8,10-11,15,24H,6,9,12-14H2,1-2H3,(H,23,25) |
InChI Key |
CAEIMEXXGUJWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)CCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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